molecular formula C8H7IN2O2S B13470858 Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate

Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate

Cat. No.: B13470858
M. Wt: 322.13 g/mol
InChI Key: FGKOCQIRLIKDJS-UHFFFAOYSA-N
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Description

Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate is a heterocyclic compound that contains both iodine and sulfur atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl bromoacetate, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often require a solvent such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate is unique due to the presence of the ethyl ester group and the iodine atom, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a building block for drug development make it a valuable compound in scientific research .

Properties

Molecular Formula

C8H7IN2O2S

Molecular Weight

322.13 g/mol

IUPAC Name

ethyl 7-iodoimidazo[5,1-b][1,3]thiazole-3-carboxylate

InChI

InChI=1S/C8H7IN2O2S/c1-2-13-8(12)5-3-14-7-6(9)10-4-11(5)7/h3-4H,2H2,1H3

InChI Key

FGKOCQIRLIKDJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C(N=CN12)I

Origin of Product

United States

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